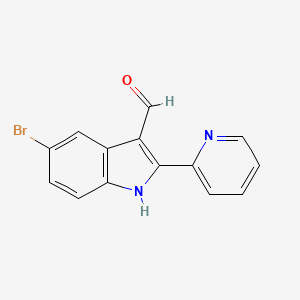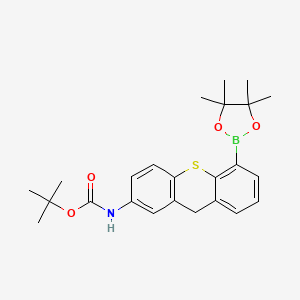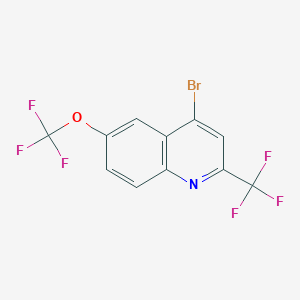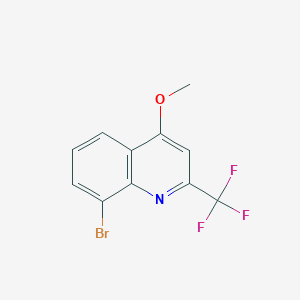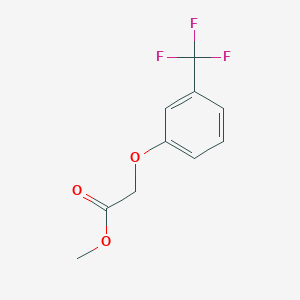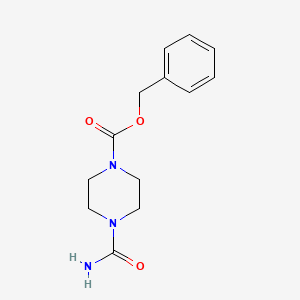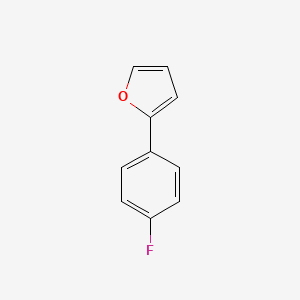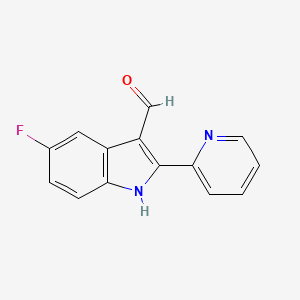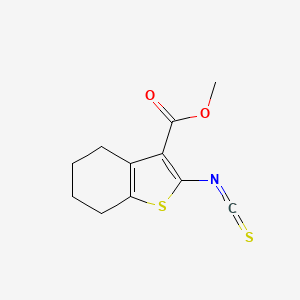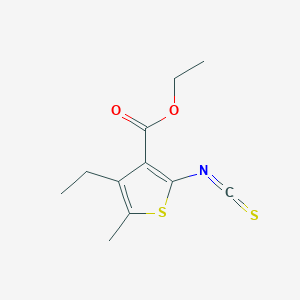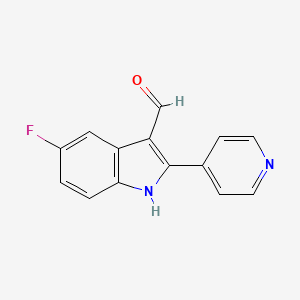
5-Fluoro-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde
Descripción general
Descripción
The compound “5-Fluoro-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde” likely belongs to the class of organic compounds known as fluorinated organics, which are compounds containing a fluorine atom attached to a carbon atom . Fluorinated compounds are intriguing for the development of pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as trifluoromethylpyridines have been synthesized and used in the agrochemical and pharmaceutical industries . Protodeboronation of pinacol boronic esters is another method used in organic synthesis .Aplicaciones Científicas De Investigación
Antimicrobial Activities
5-Fluoro-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde has been used in the synthesis of various compounds with antimicrobial properties. For instance, its reaction with other compounds has led to the formation of derivatives with significant antimicrobial activity, as demonstrated in a study by Bayrak et al. (2009).
Synthesis of Fluorinated Pyrroles
This compound is also instrumental in the synthesis of fluorinated pyrroles. A study by Surmont et al. (2009) highlights the efficient preparation of various new 3-fluorinated pyrroles using a methodology that involves this compound.
Synthesis of Functional Derivatives
The compound is also used in the synthesis of functional derivatives of indole and thieno[2,3-b]pyridine. Dotsenko et al. (2018) describe the sequential reaction of indole-3-carbaldehyde with other compounds to form new functional derivatives (Dotsenko et al., 2018).
Catalysts in Chemical Reactions
It serves as a key component in the synthesis of catalysts for various chemical reactions. Singh et al. (2017) synthesized Schiff bases containing this compound, which proved effective as catalysts in certain coupling and allylation reactions (Singh et al., 2017).
Synthesis of Heterocyclic Compounds
Attaby et al. (2007) explored its use in the synthesis of heterocyclic compounds, demonstrating its versatility in creating various structures with potential biological activity (Attaby et al., 2007).
Synthesis of Substituted Indole Derivatives
The Knoevenagel condensation involving this compound has been used to produce substituted indole derivatives, further highlighting its role in creating complex chemical structures (Dyachenko et al., 2018).
Propiedades
IUPAC Name |
5-fluoro-2-pyridin-4-yl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-10-1-2-13-11(7-10)12(8-18)14(17-13)9-3-5-16-6-4-9/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBZIKPWMVHXML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(N2)C3=CC=NC=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene](/img/structure/B3145994.png)
